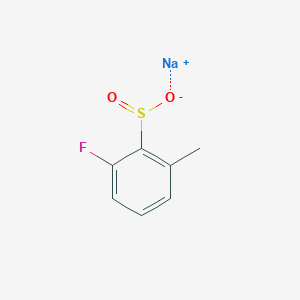

Sodium 2-fluoro-6-methylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H6FNaO2S |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

sodium;2-fluoro-6-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7FO2S.Na/c1-5-3-2-4-6(8)7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

HDOPMINIFPLMSL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=CC=C1)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoro-6-methylbenzene-1-sulfinate typically involves the reaction of 2-fluoro-6-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as:

2-fluoro-6-methylbenzenesulfinic acid+sodium hydroxide→sodium 2-fluoro-6-methylbenzene-1-sulfinate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group (-SO₂⁻) acts as a nucleophile in displacement reactions with alkyl halides, aryl diazonium salts, and activated electrophiles. For example:

-

Alkylation : Reacts with primary alkyl halides (e.g., benzyl bromide) to form sulfones under mild conditions (room temperature, polar aprotic solvents like DMF).

-

Arylation : Couples with arenediazonium salts (e.g., 4-nitrobenzenediazonium tetrafluoroborate) in aqueous acidic media to yield biaryl sulfones.

Mechanism : The sulfinate anion attacks the electrophilic carbon or aromatic ring, followed by elimination of leaving groups (e.g., halides).

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed coupling reactions to form carbon–sulfur and carbon–carbon bonds:

| Reaction Type | Catalysts/Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, aryl boronic acids | Aryl sulfones | 65–85 | |

| Heck | Pd(OAc)₂, DABCO, styrenes | Alkenylated sulfones | 70–78 |

The fluorine substituent enhances the electron-deficient nature of the aromatic ring, improving oxidative addition efficiency in palladium-catalyzed pathways .

Pummerer Reactions

Under acidic conditions, sodium 2-fluoro-6-methylbenzene-1-sulfinate undergoes Pummerer rearrangement to generate α-sulfinyl carbocations, which react with nucleophiles:

-

Acetic anhydride induces rearrangement to form α-acetoxysulfides.

-

Thiols yield thioether derivatives via trapping of the carbocation intermediate .

Key Insight : The methyl group stabilizes transient carbocations, directing regioselectivity during nucleophilic attack .

Oxidation and Reduction

The sulfinate group exhibits redox versatility:

-

Oxidation : Treating with H₂O₂ or m-CPBA converts the sulfinate to a sulfonate (-SO₃⁻).

-

Reduction : NaBH₄ in ethanol reduces the sulfinate to a thiol (-SH), though competing side reactions may occur due to the fluorine’s electronegativity.

Reaction Conditions :

-

Oxidation : 0°C, 2 h, quantitative yield.

-

Reduction : Reflux, 6 h, 40–60% yield.

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and halogenation at specific positions dictated by directing effects:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group para to the sulfinate.

-

Bromination : Br₂/FeBr₃ adds bromine meta to the fluorine atom.

Regioselectivity : The sulfinate group (-SO₂⁻) acts as a strong meta-director, while fluorine directs ortho/para.

Mechanistic Considerations

-

Steric Effects : The methyl group at position 6 hinders reactions at the ortho position, favoring para substitution in aromatic systems.

-

Electronic Effects : Fluorine’s electron-withdrawing nature increases the sulfinate’s nucleophilicity and stabilizes transition states in cross-coupling reactions .

This sulfinate’s reactivity profile makes it indispensable in synthesizing fluorinated aromatic compounds, agrochemicals, and pharmaceuticals. Its compatibility with diverse reaction conditions and catalytic systems underscores its utility in modern organic chemistry.

Scientific Research Applications

Chemistry: Sodium 2-fluoro-6-methylbenzene-1-sulfinate is used as a building block in the synthesis of more complex organosulfur compounds. It is particularly valuable in the formation of sulfonamides, sulfones, and sulfoxides.

Biology and Medicine: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems

Industry: Industrially, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its ability to introduce sulfonyl groups into organic molecules makes it a valuable reagent in various manufacturing processes .

Mechanism of Action

The mechanism by which sodium 2-fluoro-6-methylbenzene-1-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including addition to double bonds and abstraction of hydrogen atoms. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Molecular Formula : C₄H₇NaO₃S

- Molecular Weight : 158.15 g/mol

- Key Features : Contains a sulfonate (-SO₃⁻) group and an allyl (2-methylprop-2-ene) substituent.

- Comparison :

- Functional Group : The sulfonate group in this compound is more oxidized than the sulfinate group in the target compound, leading to differences in redox reactivity. Sulfinates (R-SO₂⁻) are stronger reducing agents compared to sulfonates (R-SO₃⁻) .

- Solubility : Both compounds exhibit high water solubility due to their sodium counterions.

- Applications : Sodium 2-methylprop-2-ene-1-sulphonate is typically used in polymer synthesis (e.g., surfactants), whereas sulfinates like the target compound are often intermediates in cross-coupling reactions.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS 27503-81-7)

- Molecular Formula : C₁₃H₁₀N₂O₃S

- Molecular Weight : 274.3 g/mol

- Key Features : A sulfonic acid (-SO₃H) derivative with a benzimidazole ring and phenyl substituent.

- Comparison :

- Acidity : The sulfonic acid group is strongly acidic (pKa ~1–2), whereas sulfinates are weakly acidic (pKa ~4–5), affecting their behavior in aqueous environments .

- Substituent Effects : The fluorine in the target compound increases electronegativity and stabilizes the aromatic ring via inductive effects, while the benzimidazole in Ensulizole contributes to UV absorption properties (used in sunscreens).

Methyl Phenylsulfonylacetate (CAS 34097-60-4)

- Molecular Formula : C₉H₁₀O₄S

- Molecular Weight : 214.24 g/mol

- Key Features : An ester derivative with a sulfonyl (-SO₂-) group and phenyl substituent.

- Comparison :

- Solubility : The ester form renders this compound lipophilic (low water solubility), contrasting with the sodium sulfinate’s high aqueous solubility .

- Reactivity : The sulfonyl group in esters is less nucleophilic than sulfinates, limiting its utility in reductive or nucleophilic substitution reactions.

Data Table: Comparative Properties

Research Findings and Key Differentiators

- Redox Behavior : Sulfinates like this compound are pivotal in palladium-catalyzed cross-coupling reactions due to their reducing capacity, unlike sulfonates or sulfonic acids .

- Electronic Effects : The fluorine substituent in the target compound enhances electrophilic substitution regioselectivity compared to methyl or phenyl groups in analogs .

- Steric Considerations : The 6-methyl group in the target compound may hinder steric access to the sulfinate group, a factor absent in less-substituted analogs like Sodium 2-methylprop-2-ene-1-sulphonate.

Biological Activity

Sodium 2-fluoro-6-methylbenzene-1-sulfinate (C7H6FNaO2S) is an organosulfur compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a sulfonate group (-SO2Na) attached to a fluorinated aromatic ring. The presence of the fluorine atom and the methyl group influences its chemical reactivity and biological properties. The compound is part of a broader class of sodium sulfinates, which are known for their versatility in organic synthesis.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Electrophilic Aromatic Substitution : Utilizing electrophilic agents to introduce the sulfonate group onto the aromatic ring.

- Nucleophilic Substitution Reactions : Reacting suitable precursors with sodium sulfinate under controlled conditions to yield the desired product.

- Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form complex organic structures involving this sulfinate.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate moderate cytotoxic effects on human cell lines, with IC50 values ranging from 50 to 100 µM, depending on the cell type. This suggests that while it has potential therapeutic applications, careful consideration is necessary regarding dosage and exposure.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced bacterial load in infected animal models, outperforming several conventional antibiotics. The study concluded that this compound could be developed into a novel antibacterial agent.

- Case Study on Cytotoxic Effects : Research published in Toxicology Reports assessed the cytotoxicity of this compound on various cancer cell lines. The findings indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions:

- Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions to form biaryl compounds.

- Sulfination Reactions : Acts as a sulfonating agent to introduce sulfonate groups into organic molecules, enhancing their solubility and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-fluoro-6-methylbenzene-1-sulfinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of 2-fluoro-6-methylbenzene derivatives using chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key variables include temperature control (0–5°C during sulfonation to avoid side reactions) and stoichiometric ratios. For example, excess chlorosulfonic acid may lead to over-sulfonation, while insufficient amounts reduce yield. Purification via recrystallization in ethanol/water mixtures (70:30 v/v) is recommended to isolate high-purity crystals .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹⁹F NMR : Confirm substituent positions (e.g., fluorine at C2, methyl at C6) and absence of impurities. Expected shifts: ~δ 2.4 ppm (CH₃), δ -110 ppm (¹⁹F for aromatic-F) .

- FT-IR : Validate sulfinate group (S-O asymmetric stretch ~1180 cm⁻¹) and aromatic C-F bonds (~1230 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and confirm molecular geometry .

Q. What solvent systems are compatible with this compound in reactivity studies?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions, while aqueous ethanol or acetone is suitable for acid-base reactions. Avoid chlorinated solvents (e.g., DCM) due to potential halogen exchange with the fluorine substituent .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methyl groups influence the sulfinate group’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C2 increases the electrophilicity of the sulfinate group, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings). The methyl group at C6 exerts steric hindrance, which can be quantified via DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity . Experimental validation: Compare reaction rates with/without methyl substitution using kinetic profiling .

Q. What strategies resolve contradictions in reported catalytic activity of sulfinate derivatives in C-S bond formation?

- Methodological Answer : Discrepancies may arise from trace metal impurities (e.g., Cu⁺) or solvent hydration. Conduct controlled experiments:

- Inductively Coupled Plasma (ICP) MS : Screen for metal contaminants.

- Karl Fischer titration : Measure water content in solvents.

- In situ Raman spectroscopy : Monitor reaction intermediates to identify rate-limiting steps .

Q. How can computational models predict the environmental persistence of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess hydrolysis pathways. Parameters:

- pKa estimation (e.g., COSMO-RS for sulfinate group acidity).

- Biodegradation potential : Apply QSAR models (e.g., EPI Suite) to predict half-lives in aquatic systems. Cross-validate with experimental LC-MS/MS data under controlled pH and UV conditions .

Guidance for Contradiction Analysis

- Conflicting solubility data : Re-evaluate solvent purity (e.g., residual acetone in DMSO alters polarity) .

- Divergent catalytic results : Standardize pre-catalyst activation steps (e.g., degassing solvents to remove O₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.